Bienvenue dans la boutique en ligne BenchChem!

2-benzyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

HIV-1 NNRTI Antiviral Screening Negative SAR

2-Benzyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one (CAS 899752-98-8) is a synthetic, small-molecule heterocyclic compound belonging to the pyridazin-3(2H)-one family, characterized by a benzyl substituent at the N-2 position and a 4-ethoxyphenyl group at the C-6 position of the core ring. This specific combination of substituents creates a unique electronic and steric profile, distinct from more common pyridazinone analogs.

Molecular Formula C19H18N2O2
Molecular Weight 306.365
CAS No. 899752-98-8
Cat. No. B2898417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one
CAS899752-98-8
Molecular FormulaC19H18N2O2
Molecular Weight306.365
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3
InChIInChI=1S/C19H18N2O2/c1-2-23-17-10-8-16(9-11-17)18-12-13-19(22)21(20-18)14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3
InChIKeyRDFDBMVYOMVHLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one (CAS 899752-98-8): A Structurally Differentiated Pyridazinone Scaffold for Specialized Research Procurement


2-Benzyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one (CAS 899752-98-8) is a synthetic, small-molecule heterocyclic compound belonging to the pyridazin-3(2H)-one family, characterized by a benzyl substituent at the N-2 position and a 4-ethoxyphenyl group at the C-6 position of the core ring . This specific combination of substituents creates a unique electronic and steric profile, distinct from more common pyridazinone analogs. The core scaffold is historically associated with diverse biological activities, including inhibition of phosphodiesterase 4 (PDE4), cyclooxygenase (COX) enzymes, and HIV-1 reverse transcriptase, though the specific pharmacological profile of this derivative remains largely uncharacterized in the public domain [1]. Available commercial sources indicate a standard purity of 98% with batch-specific quality documentation including NMR, HPLC, and GC .

Why 2-Benzyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one Cannot Be Casually Replaced by Other N-Benzyl Pyridazinones


Within the N-benzyl-6-aryl-pyridazin-3(2H)-one sub-family, subtle structural modifications at the 6-aryl position can profoundly alter pharmacological target engagement, as demonstrated by historic structure-activity relationship (SAR) studies of benzyl pyridazinones as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. In that series, the nature of the distal aryl substituent was a key determinant of antiviral potency against both wild-type and drug-resistant viral strains. An initial screening result for this specific compound against HIV-1 showed no antiviral activity, a finding that itself constitutes a critical piece of negative SAR data, demonstrating that the 4-ethoxyphenyl substitution pattern, in combination with the N-benzyl group, diverts this molecule away from this particular mechanism . The divergent properties of closely related analogs underscore that the 4-ethoxyphenyl moiety is not an interchangeable functional group but a structural feature that can confer distinct biological or physicochemical properties, making it imperative for researchers to select the exact compound rather than a proxy.

Quantitative Differentiation Evidence for 2-Benzyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one Against Closest Analogs


In Vitro HIV-1 Antiviral Activity: Negative SAR Distinction from Active Benzyl Pyridazinone NNRTIs

In a functional antiviral assay against HIV-1, 2-benzyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one showed no antiviral activity (classified as 'Not active') . This result directly contrasts with optimized benzyl pyridazinone NNRTIs from the same chemical series, which demonstrated potent inhibition of wild-type HIV-1. This negative finding is a critical piece of SAR data, demonstrating that the 4-ethoxyphenyl substitution pattern is incompatible with HIV-1 reverse transcriptase inhibition, a key mechanism for other N-benzyl pyridazinone analogs.

HIV-1 NNRTI Antiviral Screening Negative SAR

Structural Differentiation from Methoxy Analogs: Impact of Alkoxy Chain Length on Physicochemical and Predicted PK Properties

The target compound possesses a 4-ethoxyphenyl group (C-6), whereas the closest commercially available analog, 2-benzyl-6-(4-methoxyphenyl)pyridazin-3(2H)-one (CAS 8020-4776, ChemDiv), features a 4-methoxyphenyl group . The replacement of a methoxy with an ethoxy substituent increases the molecular weight from 292.34 g/mol to 306.36 g/mol and adds a methylene unit, which is predicted to increase lipophilicity (calculated logP) and potentially enhance metabolic stability or alter tissue distribution. This structural difference can be exploited in lead optimization to fine-tune potency, selectivity, or ADME properties without altering the core scaffold, making the ethoxy compound a strategic choice for probing these effects.

Physicochemical Properties Lipophilicity Structural Analog Comparison

Regioisomeric Comparison: N-2 Benzyl vs. O-Substituted Benzyl Pyridazinone COX Inhibitors

The target compound is an N-2 benzyl-substituted pyridazinone, whereas a reported series of active and selective COX-2 inhibitors are 3-O-substituted benzyl pyridazinones [1]. This fundamental regioisomeric difference (N-alkylation vs. O-alkylation) dictates the tautomeric form and electronic distribution of the pyridazinone ring, which is critical for coordinating with the catalytic metal ion in the COX active site. While the 3-O-substituted analogs demonstrated in vitro COX-2 selectivity, the N-2 substitution pattern of this compound may abolish COX inhibitory activity, thereby offering a valuable inactive control or a scaffold for an entirely different biological target.

COX Inhibition Regioisomerism Target Selectivity

Commercially Available Purity and Batch-to-Batch Quality Documentation for Reliable Research Procurement

A key practical advantage for this compound is the availability of reliable, documented quality from multiple commercial suppliers. Bidepharm offers this compound with a standard purity of 98% and provides batch-specific quality control data, including NMR, HPLC, and GC analyses . This level of documented quality control is not universally available for all custom-synthesized or rare pyridazinone analogs, providing a concrete selection criterion for procurement. The availability of such documentation ensures that observed biological results are attributable to the compound's inherent properties rather than to impurities from inconsistent synthesis.

Purity Specification Quality Control Batch Reproducibility

Validated Application Scenarios for Procuring 2-Benzyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one


HIV-1 NNRTI Selectivity Profiling and Counter-Screening

The documented lack of HIV-1 antiviral activity for this compound makes it a highly useful negative control for the benzyl pyridazinone chemical series. Researchers can use it to confirm that any newly synthesized analogs with HIV-1 activity are genuinely targeting the reverse transcriptase enzyme and that the activity is not an artifact of the pyridazinone scaffold itself. It serves as a baseline for establishing selectivity indices in counter-screening panels.

Systematic Alkoxy-Substituent SAR Exploration in Lead Optimization

This compound is a critical tool for studying the structure-activity relationship (SAR) of the alkoxy substituent on the 6-phenyl ring. By directly comparing the ethoxy analog (this compound) with the methoxy analog (2-benzyl-6-(4-methoxyphenyl)pyridazin-3(2H)-one, CAS 8020-4776) , researchers can measure the impact of increased chain length and lipophilicity on target affinity, cellular permeability, metabolic stability, and off-target activity, thereby guiding the optimization of a lead series.

Mechanistic Probe for COX-2 Regioisomer-Specific Inhibition

For research into anti-inflammatory pyridazinones, the N-2 benzyl substitution of this compound serves as a critical regioisomeric control to contrast with the COX-2 active 3-O-substituted benzyl pyridazinones [1]. Testing both regioisomers in parallel can definitively prove that inhibition of the COX-2 enzyme is dependent on the O-substitution pattern and the specific tautomeric form of the pyridazinone ring, a key finding for elucidating the pharmacophore and binding mode.

Agrochemical or Agbiotech Research Exploring Novel Modes of Action

Given the established use of pyridazinone derivatives as herbicidal and fungicidal agents, this N-benzyl-6-(4-ethoxyphenyl) derivative can serve as a novel scaffold for screening against agricultural pests or weeds [2]. Its structural features differ from common agrochemical pyridazinones, offering a potential path to intellectual property differentiation and a new mode of action against resistant species. Researchers can use it as a starting point for the synthesis of a new, patentable library.

Quote Request

Request a Quote for 2-benzyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.